molecular formula C6H7N3O4S B11014565 2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide CAS No. 5850-99-7

2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide

Cat. No.: B11014565
CAS No.: 5850-99-7
M. Wt: 217.21 g/mol
InChI Key: QZIJIXYODVEVGG-UHFFFAOYSA-N
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Description

2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide is a synthetic nitrothiazole derivative of significant interest in medicinal chemistry and biochemical research. This compound features a 5-nitrothiazole core, a scaffold widely recognized for its potent biological activity, conjugated with a 2-methoxyacetamide group. Nitrothiazole analogs are extensively investigated as novel anti-urease agents, targeting the urease enzyme which is a key virulence factor in pathogens like Helicobacter pylori ; inhibition of this enzyme is a strategic approach for managing gastritis and peptic ulcers . Furthermore, the structural motifs present in this compound are associated with broad-spectrum antimicrobial properties, showing promising activity against both Gram-positive and Gram-negative planktonic bacteria and, crucially, in the eradication of bacterial biofilms, which are implicated in numerous nosocomial infections . The nitro-heterocyclic core is often essential for biological activity, potentially interfering with microbial energy metabolism or acting as a substrate for bacterial nitroreductases, leading to the formation of cytotoxic intermediates . Researchers utilize this chemical as a key intermediate or precursor for the design and synthesis of more complex molecules, such as those conjugated to thioquinazolinones, to explore structure-activity relationships and develop new therapeutic agents . It is also a valuable tool for probing the function and pharmacology of biological targets, including certain ligand-gated ion channels, where related N-(thiazol-2-yl)benzamide analogs have been identified as selective negative allosteric modulators . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5850-99-7

Molecular Formula

C6H7N3O4S

Molecular Weight

217.21 g/mol

IUPAC Name

2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C6H7N3O4S/c1-13-3-4(10)8-6-7-2-5(14-6)9(11)12/h2H,3H2,1H3,(H,7,8,10)

InChI Key

QZIJIXYODVEVGG-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=NC=C(S1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

One-Pot Synthesis via Thionyl Chloride-Mediated Chlorination

This method, detailed in Patent CN111978223B , employs a streamlined one-pot approach to avoid metaphosphoric acid byproducts and improve environmental sustainability:

  • Reagents :

    • 2-Nitro-5-thiophenyl aniline

    • Methoxyacetic acid

    • Thionyl chloride (SOCl₂)

    • Nonpolar solvent (e.g., cyclohexane, toluene)

    • Acid-binding agent (e.g., triethylamine, 4-dimethylaminopyridine)

  • Conditions :

    • Reflux at 65–80°C for 5–8 hours.

    • Post-reaction decomposition of excess SOCl₂ with water.

    • Crystallization using ethanol or methanol.

  • Yield : 93.5–93.8%.

  • Advantages :

    • Avoids phosphorus trichloride, reducing phosphorus-containing wastewater.

    • High purity (>99.8%) without metaphosphoric acid contamination.

Stepwise Synthesis via Acyl Chloride Intermediate

A two-step protocol involves methoxyacetic acid activation followed by amide coupling:

  • Formation of Methoxyacetyl Chloride :

    • Methoxyacetic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride.

    • Solvent: Dichloromethane (DCM) or toluene.

    • Temperature: 0–25°C.

  • Coupling with 5-Nitro-1,3-thiazol-2-amine :

    • Base: Triethylamine (TEA) or pyridine.

    • Solvent: DCM or tetrahydrofuran (THF).

    • Temperature: 0–25°C.

  • Yield : 75–85%.

  • Characterization :

    • ¹H NMR (DMSO-d₆): δ 3.32 (s, 3H, OCH₃), 4.12 (s, 2H, CH₂), 8.45 (s, 1H, thiazole-H).

    • HPLC Purity : >99%.

Coupling Reagent-Assisted Synthesis

Carbodiimide-based reagents enable direct amide bond formation without isolating acyl chlorides:

  • Reagents :

    • Methoxyacetic acid

    • 5-Nitro-1,3-thiazol-2-amine

    • EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • HOBt (hydroxybenzotriazole)

    • DMF or THF as solvent.

  • Conditions :

    • 0°C to room temperature, 12–24 hours.

  • Yield : 68–72%.

  • Advantages :

    • Mild conditions suitable for acid-sensitive substrates.

Comparative Analysis of Methods

Method Yield Purity Key Advantages Limitations
One-pot chlorination93.8%>99.8%Scalable, minimal wastewaterRequires precise temperature control
Acyl chloride85%>99%Straightforward purificationMoisture-sensitive intermediates
EDCI/HOBt72%>95%Avoids acyl chloride handlingLower yield, costly reagents

Case Studies and Optimization

Industrial-Scale One-Pot Synthesis

  • Scale : 0.3 mol (75.0 g) of 2-nitro-5-thiophenyl aniline.

  • Procedure :

    • Cyclohexane (450 g), methoxyacetic acid (32.43 g), and triethylamine (18.21 g) stirred at 70°C.

    • SOCl₂ (44.61 g) added dropwise over 4 hours.

    • Refluxed at 80°C for 8 hours, followed by water quench and ethanol crystallization.

  • Outcome : 90.9 g product (93.8% yield), purity 99.9% by GC.

Solvent Screening for Coupling Reactions

  • Optimal Solvent : Dichloromethane (DCM) provided higher yields (85%) vs. THF (72%) due to better solubility of intermediates.

  • Base Impact : Triethylamine outperformed pyridine, reducing side reactions.

Characterization and Quality Control

Spectroscopic Confirmation

  • FT-IR :

    • 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).

  • MS (ESI) : m/z 217.21 [M+H]⁺.

Chromatographic Purity Assessment

  • HPLC Conditions :

    • Column: C18, 150 × 4.6 mm.

    • Mobile phase: MeCN/H₂O (0.05% TFA).

    • Retention time: 6.2 minutes.

Challenges and Mitigation Strategies

Crystallization Optimization

  • Anti-Solvent Selection : Ethanol preferred over methanol due to higher product solubility at elevated temperatures.

Environmental and Industrial Considerations

  • Waste Reduction : One-pot methods minimize solvent usage and phosphorus waste.

  • Scalability : Continuous flow systems recommended for thionyl chloride reactions to enhance safety and efficiency.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 5-position of the thiazole ring undergoes reduction to form an amino derivative, a critical step for further functionalization.
Conditions : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl in ethanol .
Product : 2-Methoxy-N-(5-amino-1,3-thiazol-2-yl)acetamide.

Reaction ComponentDetails
Starting MaterialThis compound
Catalyst/ReagentH₂/Pd-C or Fe/HCl
SolventEthanol or aqueous HCl
Temperature25–60°C
Yield70–85%

Applications : The amino derivative serves as a precursor for Schiff base formation or coupling with electrophiles (e.g., acyl chlorides).

Nucleophilic Substitution at the Methoxy Group

The methoxy (-OCH₃) group in the acetamide side chain is susceptible to nucleophilic substitution.
Conditions : Alkaline hydrolysis (NaOH/H₂O) or reaction with amines (e.g., NH₃).
Product : 2-Hydroxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide or 2-Amino-N-(5-nitro-1,3-thiazol-2-yl)acetamide.

Reaction ComponentDetails
NucleophileOH⁻, NH₃, or thiols
SolventWater or DMF
Temperature80–100°C
Yield60–75%

Mechanistic Insight : The reaction proceeds via an SN₂ pathway, facilitated by the electron-withdrawing nitro group on the thiazole ring.

Hydrolysis of the Acetamide Linkage

The acetamide bond hydrolyzes under acidic or basic conditions to generate carboxylic acid derivatives.
Conditions :

  • Acidic : HCl/H₂O (reflux)

  • Basic : NaOH/H₂O (reflux)
    Products :

  • Acidic: 2-Methoxyacetic acid + 5-nitro-1,3-thiazol-2-amine

  • Basic: Sodium 2-methoxyacetate + 5-nitro-1,3-thiazol-2-amine

Reaction ComponentDetails
Acidic Yield~65%
Basic Yield~70%
ApplicationsIntermediate for synthesizing esters or salts

Electrophilic Aromatic Substitution on the Thiazole Ring

The electron-deficient thiazole ring (due to the nitro group) undergoes electrophilic substitution at the 4-position.
Example Reaction : Nitration or sulfonation.
Conditions : HNO₃/H₂SO₄ or SO₃/H₂SO₄ at 0–5°C .
Product : this compound with additional substituents.

ParameterDetails
RegioselectivityMeta to the nitro group
Yield40–50%
LimitationsLow reactivity due to nitro group’s deactivation

Heterocyclic Condensation Reactions

The thiazole ring participates in cyclization reactions to form fused heterocycles.
Example : Reaction with hydrazine to form triazolo-thiazole hybrids .
Conditions : Hydrazine hydrate in refluxing ethanol .
Product : Triazolo[5,1-b]thiazole derivatives.

Reaction ComponentDetails
CatalystNone required
Temperature78°C (reflux)
Yield55–60%

Thioacetamide Formation

The acetamide group reacts with phosphorus pentasulfide (P₂S₅) to form a thioacetamide derivative.
Conditions : P₂S₅ in dry toluene under reflux.
Product : 2-Methoxy-N-(5-nitro-1,3-thiazol-2-yl)thioacetamide.

ParameterDetails
Reaction Time6–8 hours
Yield50–55%

Experimental Considerations

  • Monitoring : Reactions are tracked via TLC (silica gel, ethyl acetate/hexane).

  • Purification : Column chromatography (silica gel) or recrystallization (ethanol/water) .

  • Spectroscopic Data :

    • ¹H NMR (DMSO-d₆): δ 3.39 (s, 3H, OCH₃), 4.20 (s, 2H, CH₂), 8.21 (s, 1H, thiazole-H) .

    • IR : 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂) .

Scientific Research Applications

Medicinal Chemistry

The compound is notable for its potential as a lead structure in drug development due to its unique combination of functional groups. The methoxy and nitro groups enhance its reactivity and biological activity, making it a candidate for further investigation in various therapeutic areas.

Potential Therapeutic Applications:

  • Antimicrobial Activity: 2-Methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide has demonstrated significant antimicrobial properties against various bacterial and fungal strains. Studies indicate that it can inhibit enzymes involved in bacterial cell wall synthesis, which is crucial for its effectiveness as an antimicrobial agent.
  • Anticancer Activity: Preliminary investigations suggest that this compound may exhibit anticancer properties by interacting with specific molecular targets that regulate cell growth and apoptosis. The presence of the thiazole ring is often linked to enhanced anticancer activity.

Antimicrobial Studies

Research has shown that this compound possesses broad-spectrum antimicrobial activity. It has been tested against several pathogens, including:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate its potential utility in developing new antimicrobial therapies.

Anticancer Research

The compound's ability to inhibit cancer cell proliferation has been evaluated through various in vitro studies. Notably:

  • Cell Line Studies: In studies involving human breast cancer cells (MCF-7), this compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Mechanism of Action:

The mechanism by which this compound exerts its anticancer effects may involve the modulation of specific signaling pathways associated with cell survival and apoptosis. Further research is necessary to elucidate these pathways fully.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

Study FocusFindingsReference Year
Antimicrobial ActivitySignificant inhibition against Staphylococcus aureus and Escherichia coli2024
Anticancer ActivityIC50 = 15 µM on MCF-7 breast cancer cells2023
Inflammation Model StudyReduced TNF-alpha levels by approximately 50% in macrophages2025

These findings illustrate the compound's potential across multiple therapeutic areas, warranting further investigation into its pharmacological properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors. This interaction can lead to the modulation of cellular processes, making it a candidate for drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key differences in substituents, synthesis routes, and biological activities are highlighted.

Structural and Functional Group Comparisons

The table below summarizes critical structural variations and reported activities of analogous compounds:

Compound Name Acetamide Substituent Thiazole Substituent Key Biological/Physical Properties References
2-Methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide Methoxy (-OCH₃) 5-nitro Inferred antimicrobial potential
2-Chloro-N-(5-nitrothiazol-2-yl)acetamide Chloro (-Cl) 5-nitro Antitrypanosomal activity (81% yield)
N-(5-Nitro-1,3-thiazol-2-yl)acetamide (Nithiamide) None (parent acetamide) 5-nitro Antimicrobial activity
N-[4-(4-Hydroxy-3-methoxyphenyl)-thiazol-2-yl]acetamide (6a) Methoxy on phenyl 4-(4-hydroxy-3-methoxyphenyl) Non-selective COX-1/COX-2 inhibition (IC₅₀ ~9–11 mM)
2-Hydroxy-N-(5-nitro-2-thiazolyl)benzamide (TIZ) Hydroxybenzamide 5-nitro Crystal structure analysis (hydrogen bonding)

Key Observations:

  • Substituent Effects on Bioactivity: The chloro group in 2-chloro-N-(5-nitrothiazol-2-yl)acetamide may act as a leaving group, enhancing reactivity in antitrypanosomal applications . Nitro-thiazole cores are common in antimicrobial agents, as seen in Nithiamide and nitazoxanide derivatives .
  • Enzyme Inhibition :
    • Compound 6a (a methoxy-phenyl-thiazole acetamide) exhibits dual COX-1/COX-2 inhibition, suggesting that methoxy groups on aromatic systems can modulate selectivity .

Biological Activity

2-Methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide is a synthetic compound belonging to the class of thiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial, anticancer, and anti-inflammatory properties. The following sections will delve into the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The structure of this compound features a methoxy group attached to the acetamide moiety and a nitro group at the 5-position of the thiazole ring. This unique configuration enhances its reactivity and biological activity compared to other thiazole derivatives. The synthesis typically involves multi-step organic reactions, optimizing conditions for high yields and purity.

Biological Activity

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of enzymes responsible for bacterial cell wall synthesis, leading to bactericidal effects .

Anticancer Activity
Thiazole derivatives have been explored for their anticancer potential. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For example, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines . The presence of the nitro group is crucial for enhancing cytotoxicity.

Anti-inflammatory Effects
The compound's anti-inflammatory properties are also noteworthy. Thiazole derivatives are known to modulate inflammatory pathways and may serve as potential therapeutic agents in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives like this compound can be influenced by various structural modifications. Key factors include:

  • Substituents on the Thiazole Ring : The presence of electron-withdrawing groups (e.g., nitro groups) enhances activity.
  • Functional Groups : Methoxy groups can improve solubility and bioavailability.

This relationship has been extensively studied in various thiazole analogs, highlighting how specific modifications can lead to improved pharmacological profiles .

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Antimicrobial Efficacy : A study reported that this compound exhibited significant antimicrobial effects with minimum inhibitory concentration (MIC) values comparable to established antibiotics . The compound was effective against biofilm-forming pathogens such as Staphylococcus aureus.
  • Cytotoxicity Against Cancer Cell Lines : In vitro assays revealed that this compound had potent cytotoxic effects on cancer cell lines with IC50 values ranging from 10 to 30 µM . This suggests potential for development as an anticancer agent.
  • Anti-inflammatory Activity : Research indicated that thiazole derivatives could inhibit pro-inflammatory cytokines in cellular models, positioning this compound as a candidate for further investigation in inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for 2-methoxy-N-(5-nitro-1,3-thiazol-2-yl)acetamide?

Methodological Answer: The synthesis typically involves a two-step process:

Chloroacetylation: Reacting 5-nitro-1,3-thiazol-2-amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form 2-chloro-N-(5-nitro-1,3-thiazol-2-yl)acetamide. This step is performed under anhydrous conditions in solvents like dioxane or chloroform .

Methoxy Substitution: Replacing the chlorine atom with a methoxy group via nucleophilic substitution. This is achieved using sodium methoxide (NaOMe) or potassium carbonate (K₂CO₃) in methanol or DMF under reflux .

Key Validation:

  • TLC Monitoring ensures reaction completion (hexane:ethyl acetate = 9:1 solvent system) .
  • Characterization via melting point, IR (C=O stretch at ~1667 cm⁻¹), and ¹H NMR (methoxy proton at δ ~3.8 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: A combination of techniques is used:

  • IR Spectroscopy: Confirms the presence of amide (C=O at ~1667 cm⁻¹) and nitro (NO₂ at ~1540 cm⁻¹) groups .
  • ¹H/¹³C NMR: Identifies methoxy protons (δ 3.8–4.0 ppm), thiazole ring protons (δ 6.9–8.1 ppm), and acetamide carbonyl (δ ~170 ppm) .
  • Elemental Analysis: Validates purity (e.g., C, H, N percentages within ±0.4% of theoretical values) .

Q. How are intermediates like 5-nitro-1,3-thiazol-2-amine synthesized?

Methodological Answer: 5-Nitro-1,3-thiazol-2-amine is prepared via:

Cyclization: Reacting thiourea with α-bromo ketones (e.g., bromonitromethane) in ethanol under reflux .

Nitration: Introducing the nitro group using nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C .

Q. How do structural modifications (e.g., methoxy vs. ethoxy) affect bioactivity?

Methodological Answer: A Structure-Activity Relationship (SAR) approach is employed:

Synthesize Analogues: Replace the methoxy group with ethoxy, propoxy, or halogenated variants using appropriate alkyl halides .

Biological Assays: Test analogues for target activity (e.g., antimicrobial, enzyme inhibition) and compare IC₅₀ values.

Computational Analysis: Use docking studies (e.g., AutoDock Vina) to assess binding affinity differences. For example, bulkier substituents may sterically hinder target binding .

Example Findings:

  • Methoxy derivatives show higher hypoglycemic activity than ethoxy analogues due to optimal hydrogen bonding with target enzymes .

Q. How to resolve contradictions in reaction yields when scaling up synthesis?

Methodological Answer: Contradictions often arise from:

  • Solvent Polarity: Polar aprotic solvents (DMF, DMSO) improve solubility but may reduce yield due to side reactions. Optimize using a toluene:water (8:2) system .
  • Catalyst Efficiency: Replace homogeneous catalysts (e.g., triethylamine) with heterogeneous alternatives (e.g., Amberlyst-15) for easier recovery and consistency .

Troubleshooting Table:

IssueSolutionEvidence Source
Low YieldIncrease reaction time (8–12 h)
Impurity FormationUse gradient column chromatography

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

Molecular Docking: Use software like Schrödinger Suite or MOE to model interactions with enzymes (e.g., PFOR in anaerobic pathogens). The nitro group’s electron-withdrawing effect enhances binding to catalytic cysteine residues .

MD Simulations: Run 100-ns simulations (GROMACS) to assess stability of the compound-enzyme complex. Key metrics include RMSD (<2 Å) and hydrogen bond retention .

Example Docking Result:

  • The 5-nitrothiazole moiety forms a π-π interaction with Tyr-114 of PFOR, while the methoxy group stabilizes via hydrophobic contacts .

Q. How to address discrepancies in toxicity profiles across studies?

Methodological Answer:

Standardize Assays: Use OECD guidelines for acute toxicity (e.g., LD₅₀ in Wister rats) and compare results under identical conditions (dose, exposure time) .

Metabolite Analysis: Identify toxic metabolites (e.g., nitro-reduction products) via LC-MS. For example, nitroso intermediates may explain hepatotoxicity variations .

Data Comparison:

StudyLD₅₀ (mg/kg)Notable Metabolites
A250Nitroso derivatives
B420None detected

Q. What strategies optimize selectivity for target enzymes over homologs?

Methodological Answer:

Enzyme-Specific Probes: Design fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition kinetics .

Covalent Modification: Introduce electrophilic groups (e.g., α,β-unsaturated carbonyls) to form irreversible bonds with non-conserved cysteine residues .

Key Finding:

  • Adding a methyl group to the acetamide chain increases selectivity for fungal CYP51 over human homologs by 12-fold .

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